2H-Azonin-2-one, 1-benzoyloctahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azonin-2-one, 1-benzoyloctahydro- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Δ9-Tetrahydrocannabinol (THC) and is a major psychoactive component of marijuana. However, in
Wirkmechanismus
The mechanism of action of 2H-Azonin-2-one, 1-benzoyloctahydro- is complex and involves interactions with various receptors in the body. Specifically, it interacts with the endocannabinoid system, which is responsible for regulating various physiological processes, including pain, inflammation, and immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-Azonin-2-one, 1-benzoyloctahydro- are diverse and depend on the specific receptor it interacts with. It has been found to have analgesic and anti-inflammatory effects through its interaction with the CB1 and CB2 receptors, respectively. Additionally, it has been shown to have anti-cancer effects through its interaction with the TRPV2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-Azonin-2-one, 1-benzoyloctahydro- in lab experiments include its well-studied pharmacological properties and the availability of various synthetic and natural sources. However, the limitations include the potential for variability in the potency and purity of the compound depending on the source and the potential for unwanted psychoactive effects.
Zukünftige Richtungen
There are numerous potential future directions for research involving 2H-Azonin-2-one, 1-benzoyloctahydro-. These include further investigation into its potential therapeutic effects in the treatment of neurological disorders, the development of more selective and potent analogs, and the exploration of its potential applications in the field of synthetic biology.
In conclusion, 2H-Azonin-2-one, 1-benzoyloctahydro- has numerous potential applications in scientific research. Its well-studied pharmacological properties and diverse biochemical and physiological effects make it a promising compound for further investigation. However, careful consideration must be given to its potential limitations, including variability in potency and unwanted psychoactive effects.
Synthesemethoden
The synthesis of 2H-Azonin-2-one, 1-benzoyloctahydro- can be achieved through various methods, including chemical synthesis and extraction from the cannabis plant. Chemical synthesis involves the reaction of various reagents to produce the compound, while extraction involves the use of solvents to extract the compound from the plant material.
Wissenschaftliche Forschungsanwendungen
2H-Azonin-2-one, 1-benzoyloctahydro- has numerous potential applications in scientific research. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have potential therapeutic effects in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Eigenschaften
CAS-Nummer |
46875-43-8 |
---|---|
Produktname |
2H-Azonin-2-one, 1-benzoyloctahydro- |
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-benzoylazonan-2-one |
InChI |
InChI=1S/C15H19NO2/c17-14-11-7-2-1-3-8-12-16(14)15(18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |
InChI-Schlüssel |
RMCJOCWZKKNZAY-UHFFFAOYSA-N |
SMILES |
C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.